匹伐他汀内酯
描述
匹伐他汀内酯是匹伐他汀的衍生物,匹伐他汀是一种属于他汀类药物的降脂药。他汀类药物被广泛用于降低胆固醇水平和预防心血管疾病。匹伐他汀内酯是通过匹伐他汀的葡萄糖醛酸化形成的,然后转化为其内酯形式。
科学研究应用
匹伐他汀内酯在科学研究中具有多种应用:
化学: 它被用作模型化合物来研究内酯及其衍生物的行为。
生物学: 研究人员研究它对细胞过程的影响及其作为治疗剂的潜力。
医学: 研究匹伐他汀内酯的降胆固醇作用及其在预防心血管疾病中的作用。
工业: 它用于开发新的药物,并作为质量控制中的参考化合物。
作用机制
匹伐他汀内酯通过抑制羟甲基戊二酰辅酶 A 还原酶 (HMG-CoA 还原酶) 发挥作用。这种酶催化 HMG-CoA 转化为甲羟戊酸,这是胆固醇生物合成中的关键步骤。 通过抑制这种酶,匹伐他汀内酯降低了胆固醇的产生,从而导致血液中低密度脂蛋白 (LDL) 胆固醇水平降低 .
类似化合物:
- 阿托伐他汀
- 普伐他汀
- 瑞舒伐他汀
- 辛伐他汀
- 氟伐他汀
比较: 匹伐他汀内酯由于其特定的代谢途径和与细胞色素 P450 系统的最小相互作用而在他汀类药物中独一无二。与其他他汀类药物不同,它主要通过葡萄糖醛酸化代谢,从而降低了药物相互作用的风险。 此外,与其他他汀类药物相比,匹伐他汀内酯已被证明对高密度脂蛋白 (HDL) 胆固醇水平具有更有利的改善作用,并且诱发糖尿病的风险更低 .
生化分析
Biochemical Properties
Pitavastatin Lactone interacts with several enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme HMG-CoA Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
Pitavastatin Lactone has significant effects on various types of cells and cellular processes. It influences cell function by reducing the endogenous production of cholesterol within the liver . This leads to lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Molecular Mechanism
Pitavastatin Lactone exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It competitively inhibits HMG-CoA Reductase , thereby preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the metabolic reactions involved in the production of cholesterol, LDL, and VLDL .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Pitavastatin Lactone has been observed to have stable effects on cellular function . It continues to inhibit HMG-CoA Reductase, leading to sustained reductions in cholesterol and lipid levels .
Dosage Effects in Animal Models
In animal models, the effects of Pitavastatin Lactone vary with different dosages . At clinically relevant concentrations, it shows extensive metabolism . The metabolism of Pitavastatin Lactone is slower at higher concentrations .
Metabolic Pathways
Pitavastatin Lactone is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA Reductase, inhibiting the conversion of HMG-CoA to mevalonic acid . The principal metabolic pathway of Pitavastatin Lactone is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) .
Transport and Distribution
Pitavastatin Lactone is transported and distributed within cells and tissues. It is predominantly taken up by the liver, where it exerts its lipid-lowering effects . The uptake mechanism is a combination of passive facilitated diffusion and active permeation by OATP transporters .
Subcellular Localization
Pitavastatin Lactone is primarily localized in the liver, where it inhibits HMG-CoA Reductase in the cytoplasm . This leads to a reduction in the production of cholesterol and other lipids .
准备方法
合成路线和反应条件: 匹伐他汀内酯是通过一种称为葡萄糖醛酸化的过程从匹伐他汀合成的。这涉及将葡萄糖醛酸部分添加到匹伐他汀中,然后形成内酯环。 该反应通常在肝脏中发生,由尿苷 5'-二磷酸葡萄糖醛酸转移酶 (UGT1A3 和 UGT2B7) 介导 .
工业生产方法: 匹伐他汀内酯的工业生产涉及匹伐他汀的化学合成,然后将其转化为内酯形式。该过程包括酯化、水解和环化等多个步骤。反应条件经过精心控制,以确保最终产品的高产率和纯度。
化学反应分析
反应类型: 匹伐他汀内酯会经历各种化学反应,包括:
氧化: 内酯环可以被氧化形成不同的衍生物。
还原: 还原反应可以将内酯转化回其羟基酸形式。
取代: 可以在内酯环中引入各种取代基以改变其性质。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 在酸性或碱性条件下使用卤代烷烃和酰氯等试剂。
形成的主要产物: 从这些反应中形成的主要产物包括具有修饰药理学特性的各种匹伐他汀内酯衍生物。
相似化合物的比较
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Simvastatin
- Fluvastatin
Comparison: Pitavastatin lactone is unique among statins due to its specific metabolic pathway and minimal interaction with the cytochrome P450 system. Unlike other statins, it is primarily metabolized through glucuronidation, which reduces the risk of drug-drug interactions. Additionally, pitavastatin lactone has been shown to have a more favorable effect on high-density lipoprotein (HDL) cholesterol levels and a lower risk of inducing diabetes compared to other statins .
属性
IUPAC Name |
(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKVAFYQRWVAJ-MCBHFWOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141750-63-2 | |
Record name | Pitavastatin lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PITAVASTATIN LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。